Methyl 5-(2-phenyleth-1-ynyl)-2-furoate
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Overview
Description
Methyl 5-(2-phenyleth-1-ynyl)-2-furoate is an organic compound belonging to the class of furoates It is characterized by the presence of a furan ring substituted with a methyl ester group and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-phenyleth-1-ynyl)-2-furoate typically involves the reaction of 5-(2-phenyleth-1-ynyl)-2-furoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
5-(2-phenyleth-1-ynyl)-2-furoic acid+methanolcatalystMethyl 5-(2-phenyleth-1-ynyl)-2-furoate+water
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-phenyleth-1-ynyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 5-(2-phenyleth-1-ynyl)-2-furoate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-phenyleth-1-ynyl)-2-furoate involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions and reactions contribute to the compound’s biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-phenyleth-1-ynyl)nicotinate
- 5-(2-Phenyleth-1-ynyl)-2-furoic acid
- 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one
Uniqueness
Methyl 5-(2-phenyleth-1-ynyl)-2-furoate is unique due to its specific structural features, such as the furan ring and the phenylethynyl group
Properties
IUPAC Name |
methyl 5-(2-phenylethynyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-14(15)13-10-9-12(17-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGYVGZZCQDFDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C#CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350599 |
Source
|
Record name | methyl 5-(2-phenyleth-1-ynyl)-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130423-85-7 |
Source
|
Record name | methyl 5-(2-phenyleth-1-ynyl)-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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